
N,N-Dibenzylsulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzylsulfamoyl chloride: is an organic compound with the molecular formula C14H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to a nitrogen atom that is further bonded to two benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dibenzylsulfamoyl chloride can be synthesized through the reaction of dibenzylamine with chlorosulfonic acid. The reaction typically involves the slow addition of chlorosulfonic acid to a solution of dibenzylamine in an inert solvent such as dichloromethane, under cooling conditions to control the exothermic nature of the reaction. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibenzylsulfamoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such transformations.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N,N-dibenzylsulfamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the medium.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
N,N-Dibenzylsulfamide: Formed through hydrolysis.
Applications De Recherche Scientifique
N,N-Dibenzylsulfamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry.
Biology: Sulfonamide derivatives have been studied for their potential biological activities, including antibacterial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and polymers, where the sulfonyl chloride group serves as a reactive site for further functionalization.
Mécanisme D'action
The mechanism of action of N,N-Dibenzylsulfamoyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate.
Comparaison Avec Des Composés Similaires
N,N-Dimethylsulfamoyl chloride: Similar in structure but with methyl groups instead of benzyl groups.
N,N-Diethylsulfamoyl chloride: Contains ethyl groups instead of benzyl groups.
N,N-Diphenylsulfamoyl chloride: Contains phenyl groups instead of benzyl groups.
Uniqueness: N,N-Dibenzylsulfamoyl chloride is unique due to the presence of benzyl groups, which can influence the reactivity and steric properties of the compound. The benzyl groups can also participate in additional reactions, such as hydrogenation or oxidation, providing further versatility in synthetic applications.
Propriétés
Numéro CAS |
31367-40-5 |
|---|---|
Formule moléculaire |
C14H14ClNO2S |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
N,N-dibenzylsulfamoyl chloride |
InChI |
InChI=1S/C14H14ClNO2S/c15-19(17,18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
YTJDHKOQYOTSCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



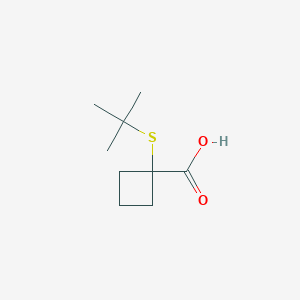
![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)
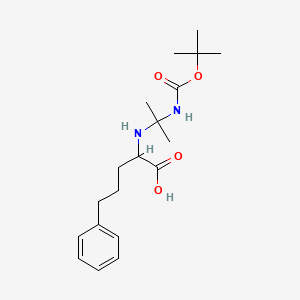


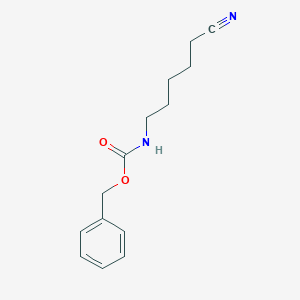
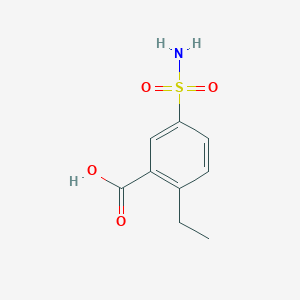
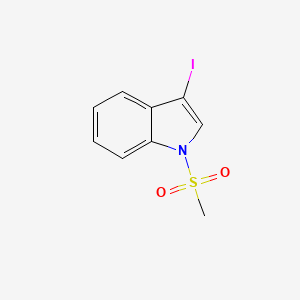
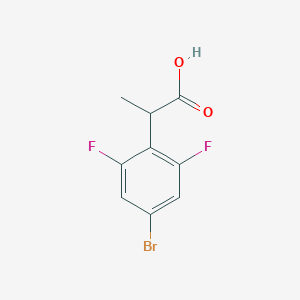
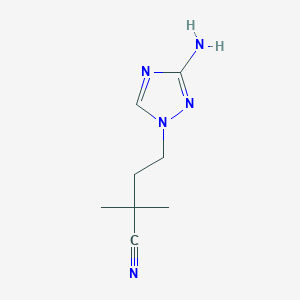
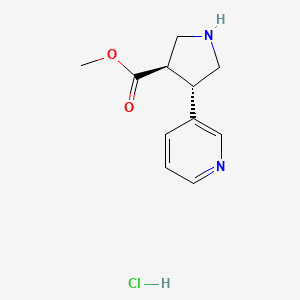
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
